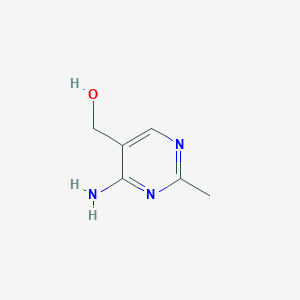

Toxopyrimidine

Description

4-Amino-5-hydroxymethyl-2-methylpyrimidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4-Amino-5-hydroxymethyl-2-methylpyrimidine is a natural product found in Bacillus subtilis, Vitis vinifera, and other organisms with data available.

4-amino-5-hydroxymethyl-2-methylpyrimidine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-methylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTBELPREDJDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223275 | |

| Record name | Toxopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-67-6 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toxopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-Hydroxymethyl-2-Methylpyrimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Toxopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toxopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-amino-2-methylpyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOXOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G62V17J09J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Toxopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxopyrimidine, a potent convulsant, exerts its biological effects primarily through the antagonism of vitamin B6. This technical guide delineates the core mechanism of action of this compound, focusing on its role as an inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Through a comprehensive review of foundational and subsequent scientific literature, this document details the biochemical pathways affected by this compound, presents available quantitative data on its inhibitory effects, and provides an overview of the experimental protocols used to elucidate its mechanism. Visual diagrams of the key signaling pathway and experimental workflows are included to facilitate a deeper understanding of the molecular interactions of this compound.

Introduction

This compound, chemically known as (4-Amino-2-methylpyrimidin-5-yl)methanol, is a pyrimidine (B1678525) derivative recognized for its powerful convulsant properties.[1] Its mechanism of action is intrinsically linked to its structural similarity to vitamin B6 (pyridoxine) and its metabolic derivatives. The active form of vitamin B6, pyridoxal phosphate (PLP), is a crucial coenzyme for a multitude of enzymatic reactions, particularly in amino acid metabolism.[2] this compound functions as a vitamin B6 antagonist, and upon phosphorylation in vivo, its metabolite, this compound phosphate, acts as a competitive inhibitor of PLP-dependent enzymes.[2][3] This inhibition disrupts vital metabolic pathways, most notably the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to the observed neurotoxic effects.[1]

Core Mechanism of Action: Competitive Inhibition of Pyridoxal Phosphate-Dependent Enzymes

The primary mechanism of action of this compound is the competitive inhibition of enzymes that require pyridoxal phosphate (PLP) as a cofactor.[3][4] In the biological system, this compound is phosphorylated to this compound phosphate. This phosphorylated form of this compound structurally mimics PLP, allowing it to bind to the active site of PLP-dependent enzymes.[2] By occupying the active site, this compound phosphate prevents the binding of the natural coenzyme, PLP, thereby inhibiting the enzyme's catalytic activity.[4]

This competitive inhibition has significant physiological consequences due to the vast number of metabolic pathways that rely on PLP-dependent enzymes. These enzymes are involved in transamination, decarboxylation, racemization, and other critical reactions in amino acid metabolism.[2] A key enzyme system affected by this compound is glutamate (B1630785) decarboxylase (GAD), which catalyzes the conversion of glutamate to the inhibitory neurotransmitter GABA.[1][5] Inhibition of GAD leads to a reduction in GABAergic neurotransmission, contributing to the hyperexcitability and convulsions characteristic of this compound poisoning.[5]

Signaling Pathway: Inhibition of PLP-Dependent Enzymes

The following diagram illustrates the competitive inhibition of a pyridoxal phosphate (PLP)-dependent enzyme by this compound phosphate.

Caption: Competitive inhibition of a PLP-dependent enzyme by this compound phosphate.

Quantitative Data on Enzyme Inhibition

The foundational research on this compound's mechanism of action was conducted in the mid-20th century. While these studies demonstrated a clear inhibitory effect on various enzyme systems, they often reported data as percentage inhibition under specific conditions rather than modern kinetic parameters like IC50 or Ki values. The following table summarizes the available quantitative data from this early research.

| Enzyme System | Organism/Tissue | Substrate | Inhibitor Concentration | Coenzyme (PLP) Concentration | % Inhibition | Reference |

| Tryptophanase | Escherichia coli | L-tryptophan | 1.3 µg/ml | 0.5 µg/ml | ~50% | [2] |

| Tyrosine Decarboxylase | Streptococcus faecalis | L-tyrosine | 1.3 µg/ml | 0.5 µg/ml | ~25% | [2] |

| Cysteine Desulphydrase | Proteus vulgaris | L-cysteine | 1.3 µg/ml | 0.5 µg/ml | ~15% | [2] |

Note: The concentrations were originally reported in µg/ml in the source material.

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments that established the mechanism of action of this compound. These protocols are based on the descriptions provided in the historical literature and may lack the detailed step-by-step format of modern methods.

Preparation of Enzyme Systems

Enzyme preparations were typically derived from bacterial cultures or animal tissues.

-

Bacterial Enzymes (e.g., Tryptophanase, Tyrosine Decarboxylase):

-

Bacterial strains such as Escherichia coli, Streptococcus faecalis, or Proteus vulgaris were grown in appropriate culture media to induce the production of the desired enzyme.[2]

-

The bacterial cells were harvested by centrifugation and washed with a suitable buffer (e.g., saline or phosphate buffer).[2]

-

Cell-free extracts were prepared by mechanical disruption (e.g., grinding with alumina (B75360) or using a mechanical press) followed by centrifugation to remove cellular debris.[2]

-

In some cases, the enzyme was further purified by techniques such as ammonium (B1175870) sulfate (B86663) precipitation.[2]

-

-

Animal Tissue Enzymes (e.g., Glutamate Decarboxylase):

-

Tissues, such as rat brain, were homogenized in a suitable buffer.

-

The homogenate was centrifuged to obtain a supernatant containing the enzyme of interest.

-

Enzyme Inhibition Assays

The inhibitory effect of this compound phosphate on PLP-dependent enzymes was assessed by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

-

General Assay Principle:

-

A reaction mixture was prepared containing a buffer, the substrate for the enzyme, and the coenzyme (pyridoxal phosphate).

-

The enzyme preparation was added to the reaction mixture.

-

For inhibition studies, this compound phosphate was added to the reaction mixture at various concentrations.

-

The reaction was allowed to proceed for a defined period at a controlled temperature.

-

The reaction was stopped, and the amount of product formed or substrate consumed was quantified.

-

-

Specific Assay Examples from Haughton & King (1958):

-

Tryptophanase Activity: Measured by the production of indole (B1671886) from tryptophan, which was quantified colorimetrically.[2]

-

Tyrosine Decarboxylase Activity: Measured manometrically by the evolution of CO2 from tyrosine in a Warburg apparatus.[2]

-

Cysteine Desulphydrase Activity: Measured by the formation of hydrogen sulfide (B99878) from cysteine.[2]

-

Experimental Workflow: Assessing Enzyme Inhibition

The following diagram outlines a generalized experimental workflow for determining the inhibitory effect of this compound on a pyridoxal phosphate-dependent enzyme.

Caption: Generalized workflow for assessing this compound's inhibitory action.

Conclusion

The mechanism of action of this compound is well-established as a competitive inhibitor of pyridoxal phosphate-dependent enzymes, a consequence of its function as a vitamin B6 antagonist. The foundational research, while lacking modern kinetic analyses, definitively demonstrated this inhibitory action, particularly on enzymes crucial for neurotransmitter synthesis. This guide provides a detailed overview of this core mechanism, supported by the available historical data and experimental frameworks. For contemporary drug development and neurotoxicology research, a re-evaluation of this compound's inhibitory properties using modern enzyme kinetic assays could provide more precise quantitative data, such as IC50 and Ki values, further refining our understanding of this potent neurotoxin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound phosphate as an inhibitor of bacterial enzyme systems that require pyridoxal phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxo-pyrimidine phosphate as an inhibitor of bacterial enzyme systems that require pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-318639) | 73-67-6 [evitachem.com]

- 5. Inhibition of brain glutamate decarboxylase activity is related to febrile seizures in rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxopyrimidine: A Technical Guide to a Dual-Faceted Pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxopyrimidine, chemically known as (4-amino-2-methylpyrimidin-5-yl)methanol, is a pyrimidine (B1678525) derivative with significant biological activities. It is recognized primarily for its role as a potent vitamin B6 antagonist, leading to convulsive effects through the disruption of GABAergic neurotransmission.[1] Concurrently, it serves as a crucial intermediate in the biosynthesis of thiamine (B1217682) (vitamin B1), an essential cofactor for all living organisms.[2] This dual functionality makes this compound a molecule of interest for neurobiological research and as a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanisms of action, and biological significance of this compound, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a pyrimidine core.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4-Amino-2-methylpyrimidin-5-yl)methanol | [4] |

| Other Names | 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), Pyramin | [2][4] |

| CAS Number | 73-67-6 | [4][5] |

| Chemical Formula | C₆H₉N₃O | [3][4][5] |

| Molecular Weight | 139.16 g/mol | [3][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 198 °C | [7] |

| SMILES | Cc1ncc(CO)c(N)n1 | [8] |

| InChI Key | VUTBELPREDJDDH-UHFFFAOYSA-N | [8] |

Synthesis of this compound

Chemical Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride (B599025) with a suitable formylating agent.

Experimental Protocol:

-

Starting Material: 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride.

-

Reagent: Formic acid.

-

Purification: Recrystallization from a suitable solvent system, such as methanol/ether, has been reported to yield crystalline this compound.[9]

Biosynthesis

This compound, in its phosphorylated form (HMP-PP), is a key intermediate in the biosynthesis of thiamine (Vitamin B1).[2] In bacteria, the pyrimidine moiety is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis.[3] The conversion of AIR to 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P) is catalyzed by the enzyme phosphomethylpyrimidine synthase (ThiC), a radical S-adenosylmethionine (SAM) enzyme.[3]

Mechanism of Action: Vitamin B6 Antagonism

The primary pharmacological effect of this compound is its antagonism of vitamin B6.[4] The active form of vitamin B6, pyridoxal-5'-phosphate (PLP), is a crucial cofactor for a multitude of enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis.[3]

This compound, being structurally similar to pyridoxine (B80251) (a form of vitamin B6), is thought to be phosphorylated in vivo to this compound phosphate. This phosphorylated form then competes with PLP for the active sites of PLP-dependent enzymes, leading to their inhibition.[10]

One of the most critical enzymes affected is glutamate (B1630785) decarboxylase (GAD) , which catalyzes the conversion of glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] Inhibition of GAD leads to a reduction in GABA levels in the brain. This imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission results in hyperexcitability and is the underlying cause of the convulsions observed with this compound administration.[3]

Quantitative Analysis of Enzyme Inhibition

Experimental Protocol for In Vitro Vitamin B6 Antagonism Assay:

A potential experimental workflow to quantify the inhibitory effect of this compound on a PLP-dependent enzyme like glutamate decarboxylase is outlined below.

Potential Applications in Drug Development

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While this compound itself is primarily a research tool due to its convulsant effects, its chemical structure serves as a valuable starting point for the design of novel therapeutic agents.

Anticancer Activity of Pyrimidine Derivatives

Numerous studies have demonstrated the potent anticancer activity of various pyrimidine derivatives. These compounds have been shown to target a range of cellular processes critical for cancer cell proliferation and survival. Although specific anticancer data for this compound is not available, the following table summarizes the activity of some related pyrimidine derivatives.

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [9] |

| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver) | 1.13 | [9] |

| 2,4-Diaminopyrimidine | Compound 9k | A549 (Lung) | 2.14 | [9] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [4] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | [4] |

Antiviral Activity of Pyrimidine Derivatives

The pyrimidine core is also present in several antiviral drugs. Research into novel pyrimidine derivatives continues to yield compounds with promising activity against a variety of viruses. While specific antiviral data for this compound is lacking, the table below highlights the efficacy of other pyrimidine-based compounds.

| Derivative Class | Virus | EC₅₀ (µM) | Reference |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A and B | 0.01 - 0.1 | [11] |

| Tetrahydrobenzothiazole-based pyrimidine | Venezuelan Equine Encephalitis Virus | <15 | [12] |

| Pyrimido[4,5-d]pyrimidine | Human Coronavirus 229E | - | [13] |

The development of this compound derivatives could potentially lead to new anticancer or antiviral agents with novel mechanisms of action, possibly leveraging its interaction with PLP-dependent enzymes that may be crucial for cancer cell metabolism or viral replication.

Conclusion

This compound is a molecule with a rich history and continued relevance in biochemical and pharmacological research. Its well-defined role as a vitamin B6 antagonist provides a clear mechanism for its neurotoxic effects and makes it a valuable tool for studying GABAergic systems. Furthermore, its position as a key intermediate in thiamine biosynthesis highlights its fundamental importance in cellular metabolism. While its inherent toxicity limits its direct therapeutic use, the this compound scaffold holds promise for the development of novel drugs, particularly in the areas of oncology and virology. Further research is warranted to synthesize and evaluate derivatives of this compound to unlock their therapeutic potential while mitigating their toxic effects. This will require detailed quantitative analysis of their interactions with biological targets and comprehensive studies of their structure-activity relationships.

References

- 1. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An illustration of two pathways for GABA synthesis from glutamine [pfocr.wikipathways.org]

- 5. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. (4-Amino-2-methyl-5-pyrimidinyl)methanol(Toxopyrimid… [cymitquimica.com]

- 7. shutterstock.com [shutterstock.com]

- 8. researchgate.net [researchgate.net]

- 9. ijbs.com [ijbs.com]

- 10. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An in vitro method for estimating biologically available vitamin B6 in processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Toxopyrimidine: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxopyrimidine, chemically known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a significant compound in the fields of neurobiology and biochemistry. It is primarily recognized for its potent vitamin B6 antagonistic properties, which lead to convulsant effects. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological mechanism of this compound, tailored for a scientific audience. While first investigated decades ago, its role as a chemical tool continues to be relevant for studying vitamin B6-dependent pathways and the mechanisms of epilepsy.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (4-amino-2-methylpyrimidin-5-yl)methanol | PubChem |

| Synonyms | This compound, Pyramin | PubChem |

| CAS Number | 73-67-6 | PubChem |

| Molecular Formula | C₆H₉N₃O | PubChem |

| Molecular Weight | 139.16 g/mol | PubChem |

| Melting Point | 198 °C | PubChem |

| Appearance | White to Off-White Solid | Various Suppliers |

Discovery and History

The initial scientific exploration of this compound and related substances appears to have commenced in the late 1950s. A pivotal publication by Nishizawa, Kodama, and Miyake in 1958, titled "The this compound group substances," marked a significant step in characterizing this group of compounds[1]. Subsequent research in 1959 by Rindi, Perri, and Ventura further elucidated its biological effects, specifically its impact on crucial brain enzymes like glutamic-decarboxylase and glutamic-oxalacetic transaminase[2]. These early studies established this compound as a potent antagonist of vitamin B6 and a valuable tool for investigating the role of this vitamin in the central nervous system.

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its role as a vitamin B6 antagonist. Vitamin B6, in its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is an essential cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism.

This compound exerts its effects through a multi-step process:

-

Phosphorylation: this compound is phosphorylated in vivo to form this compound phosphate (B84403).

-

Enzyme Inhibition: this compound phosphate then acts as a competitive inhibitor of PLP-dependent enzymes.

One of the most critical enzymes inhibited by this compound phosphate is glutamic acid decarboxylase (GAD) . GAD is responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), from glutamate.

By inhibiting GAD, this compound disrupts the delicate balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. The resulting decrease in GABA levels leads to hyperexcitability of neurons, manifesting as convulsions and seizures. This makes this compound a valuable chemical model for studying epilepsy and screening potential anticonvulsant drugs.

Signaling Pathway of Vitamin B6 Antagonism and GABA Synthesis Inhibition

Caption: Mechanism of this compound as a vitamin B6 antagonist.

Quantitative Data

Despite a comprehensive review of historical and contemporary scientific literature, specific quantitative data for the acute toxicity (LD50) of this compound in mice and its inhibitory concentration (IC50) against glutamic acid decarboxylase and pyridoxal kinase could not be located. This information is likely present in older, less accessible toxicological studies or specialized databases.

For context, the LD50 (lethal dose, 50%) is a measure of the lethal dose of a toxin, radiation, or pathogen. The value of LD50 for a substance is the dose required to kill half the members of a tested population after a specified test duration. The IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and for assaying the activity of enzymes it is known to inhibit.

Synthesis of 4-amino-5-hydroxymethyl-2-methylpyrimidine

This protocol is a representative synthesis based on established pyrimidine (B1678525) synthesis methodologies.

Materials:

-

Ethyl acetamidate hydrochloride

-

Ethyl 3-ethoxy-2-formylpropionate

-

Sodium methoxide (B1231860)

-

Diethyl ether

-

Hydrochloric acid

-

Sodium bicarbonate

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Preparation of the Pyrimidine Ring:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in anhydrous methanol.

-

To this solution, add ethyl acetamidate hydrochloride and stir until dissolved.

-

Slowly add ethyl 3-ethoxy-2-formylpropionate to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a calculated amount of hydrochloric acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product is 2-methyl-4-hydroxy-5-ethoxymethylpyrimidine.

-

-

Amination of the Pyrimidine Ring:

-

The crude 2-methyl-4-hydroxy-5-ethoxymethylpyrimidine is heated with an excess of methanolic ammonia (B1221849) in a sealed pressure vessel at 120-140 °C for 8-12 hours.

-

After cooling, the pressure is released, and the solvent is evaporated.

-

The residue contains 4-amino-5-ethoxymethyl-2-methylpyrimidine.

-

-

Hydrolysis to the Final Product:

-

The crude 4-amino-5-ethoxymethyl-2-methylpyrimidine is refluxed with aqueous hydrochloric acid for 2-3 hours to cleave the ethyl ether.

-

The solution is then cooled and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated product, 4-amino-5-hydroxymethyl-2-methylpyrimidine (this compound), is collected by filtration.

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield a white to off-white crystalline solid.

-

The purity of the final product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

-

Experimental Workflow for Synthesis and Purification

References

An In-depth Technical Guide to Toxopyrimidine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxopyrimidine, scientifically known as (4-amino-2-methylpyrimidin-5-yl)methanol, is a pyrimidine (B1678525) derivative recognized for its potent biological activity as a vitamin B6 antagonist. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis, purification, and characterization are outlined, alongside methodologies for key biological assays. Furthermore, this guide presents visual representations of its metabolic pathway interference and an experimental workflow using the Graphviz DOT language, offering a valuable resource for researchers in medicinal chemistry, neurobiology, and drug development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms. The structure is further substituted with a methyl group, an amino group, and a hydroxymethyl group.

Chemical Structure:

-

IUPAC Name: (4-amino-2-methylpyrimidin-5-yl)methanol[1][2][3]

-

Synonyms: 4-Amino-5-hydroxymethyl-2-methylpyrimidine, this compound[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Melting Point | 190-199 °C | [4] |

| Boiling Point | Not available (decomposes) | |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in methanol (B129727) and other common organic solvents. Insoluble in water. | [5][6][7] |

| pKa | Not available | |

| Appearance | White to off-white solid/powder/crystal |

Biological Activity and Mechanism of Action

The primary biological function of this compound is its role as a potent antagonist of vitamin B6.[2] Vitamin B6, in its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial coenzyme for a vast array of enzymatic reactions in the body.

This compound exerts its effect by competitively inhibiting pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to the active PLP. This inhibition leads to a deficiency in functional PLP, thereby disrupting the numerous metabolic pathways that rely on it.

One of the most significant consequences of PLP deficiency is the impairment of neurotransmitter synthesis. Specifically, the synthesis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is catalyzed by the PLP-dependent enzyme glutamate (B1630785) decarboxylase. By reducing the availability of PLP, this compound leads to decreased GABA levels, resulting in an imbalance between excitatory and inhibitory signaling in the brain. This imbalance is the underlying cause of the convulsant effects observed upon administration of this compound.

Signaling Pathway Interference

The following diagram illustrates the mechanism by which this compound interferes with the vitamin B6 metabolic pathway and subsequently GABA synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of this compound.

Synthesis of (4-amino-2-methylpyrimidin-5-yl)methanol

This protocol is adapted from established methods for the synthesis of substituted pyrimidines.

Materials:

-

Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide)

-

Acetamidine (B91507) hydrochloride

-

Sodium ethoxide

-

Reagents for hydrogenation (e.g., Raney nickel, hydrogen gas)

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760):

-

Reduction of the Nitrile to the Amine:

-

The nitrile group of 4-amino-2-methylpyrimidine-5-carbonitrile is then reduced to an aminomethyl group. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel under a hydrogen atmosphere.[9]

-

-

Conversion of the Amine to the Alcohol:

-

The resulting 4-amino-5-aminomethyl-2-methylpyrimidine is then converted to the corresponding alcohol, (4-amino-2-methylpyrimidin-5-yl)methanol (this compound). This transformation can be achieved via a diazotization reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), followed by hydrolysis of the diazonium salt.

-

Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture with water)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Determine a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol are often good starting points for pyrimidine derivatives.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the protons in the molecule. Expected signals include those for the methyl group, the methylene (B1212753) protons of the hydroxymethyl group, the aromatic proton on the pyrimidine ring, and the protons of the amino and hydroxyl groups.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for each unique carbon atom.[10]

2. Infrared (IR) Spectroscopy:

-

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in this compound. Key expected absorptions include N-H stretching for the amino group, O-H stretching for the hydroxyl group, C-H stretching for the methyl and methylene groups, and C=N and C=C stretching vibrations from the pyrimidine ring.

3. Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (139.16 g/mol ).

In Vitro Assay for Pyridoxal Kinase Inhibition

This protocol outlines a general method to assess the inhibitory effect of this compound on pyridoxal kinase activity.

Materials:

-

Purified recombinant pyridoxal kinase

-

Pyridoxal (substrate)

-

ATP (co-substrate)

-

This compound (inhibitor)

-

Kinase assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of pyridoxal kinase, pyridoxal, ATP, and various concentrations of this compound in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, pyridoxal, and the test compound (this compound) or vehicle control (e.g., DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on GABA levels in a neuronal cell culture model.

Conclusion

This compound serves as a valuable chemical tool for studying the roles of vitamin B6 and GABAergic neurotransmission in various physiological and pathological processes. Its well-defined mechanism of action as a pyridoxal kinase inhibitor makes it a useful compound for inducing a state of vitamin B6 deficiency in experimental models. The technical information and detailed protocols provided in this guide are intended to support researchers in the synthesis, characterization, and application of this compound in their scientific investigations, ultimately contributing to a deeper understanding of neurochemical pathways and the development of novel therapeutic strategies.

References

- 1. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 73-67-6 [smolecule.com]

- 4. exchemistry.com [exchemistry.com]

- 5. By compound [wahoo.cns.umass.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 10. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

Toxopyrimidine and GABA Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of toxopyrimidine on the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This compound, a vitamin B6 antagonist, disrupts GABAergic neurotransmission through a dual mechanism: direct inhibition of glutamate (B1630785) decarboxylase (GAD) and interference with the synthesis of pyridoxal (B1214274) 5'-phosphate (PLP), an essential cofactor for GAD. This guide details the biochemical pathways, mechanisms of inhibition, and relevant experimental methodologies. Quantitative data on the inhibitory effects are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this critical area of neuropharmacology.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The synthesis of GABA is a critical process for maintaining the delicate balance between neuronal excitation and inhibition.[2] Disruption of GABA synthesis can lead to severe neurological consequences, including seizures.[3]

This compound, chemically known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a potent convulsant that acts as a vitamin B6 antagonist.[4][5] Its structural similarity to pyridoxine (B80251) (vitamin B6) allows it to interfere with key enzymatic processes that are dependent on the active form of vitamin B6, pyridoxal 5'-phosphate (PLP).[4] This guide explores the intricate relationship between this compound and the inhibition of GABA synthesis, providing a detailed resource for researchers and professionals in neuroscience and drug development.

The GABA Synthesis Pathway

The primary route for GABA synthesis in the brain is through the decarboxylation of glutamate, a reaction catalyzed by the enzyme glutamate decarboxylase (GAD).[2] This process is highly dependent on the presence of pyridoxal 5'-phosphate (PLP) as a cofactor.[2][4]

The synthesis of the active cofactor PLP from dietary vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) is a two-step process catalyzed by pyridoxal kinase and pyridoxine 5'-phosphate oxidase. Pyridoxal kinase phosphorylates pyridoxal to pyridoxal 5'-phosphate.

Mechanism of Inhibition by this compound

This compound exerts its inhibitory effect on GABA synthesis through a dual-pronged attack on the pathway. It acts as a vitamin B6 antagonist, and its phosphorylated form directly inhibits key enzymes.

-

Inhibition of Pyridoxal Kinase: this compound competes with pyridoxal for the active site of pyridoxal kinase. This competitive inhibition reduces the rate of PLP synthesis, thereby limiting the availability of the essential cofactor for GAD.

-

Direct Inhibition of Glutamate Decarboxylase (GAD): this compound itself can be phosphorylated to form this compound phosphate (B84403). This phosphorylated metabolite then acts as a direct inhibitor of GAD, further blocking the conversion of glutamate to GABA.

Quantitative Data on Inhibition

| Inhibitor | Target Enzyme | Inhibition Type | Quantitative Data (IC50/Ki) | Reference |

| This compound | Pyridoxal Kinase | Competitive | Not Available | |

| This compound Phosphate | Glutamate Decarboxylase (GAD) | - | Not Available |

Table 1: Summary of this compound Inhibition Data.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to studying the effects of this compound on GABA synthesis.

Glutamate Decarboxylase (GAD) Activity Assay

This protocol is adapted from established methods for measuring GAD activity.

Objective: To quantify the enzymatic activity of GAD by measuring the amount of GABA produced from glutamate.

Materials:

-

Brain tissue homogenate or purified GAD enzyme

-

Assay Buffer: 100 mM potassium phosphate, pH 7.2

-

Substrate Solution: 50 mM L-glutamic acid in Assay Buffer

-

Cofactor Solution: 0.5 mM Pyridoxal 5'-phosphate (PLP) in Assay Buffer

-

Inhibitor Solution: this compound phosphate at various concentrations

-

Stopping Solution: 0.5 M HCl

-

96-well microplate

-

Incubator

-

HPLC system for GABA quantification

Procedure:

-

Prepare brain tissue homogenates in ice-cold Assay Buffer. Centrifuge to obtain the supernatant containing GAD.

-

In a 96-well plate, add 20 µL of enzyme preparation to each well.

-

For inhibitor studies, add 10 µL of this compound phosphate solution at varying concentrations. For control wells, add 10 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of Substrate Solution and 10 µL of Cofactor Solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of Stopping Solution.

-

Quantify the amount of GABA produced in each well using a validated HPLC method with pre-column derivatization (e.g., with o-phthalaldehyde).

-

Calculate GAD activity as nmol of GABA produced per minute per mg of protein.

Pyridoxal Kinase Activity Assay

This protocol is designed to measure the activity of pyridoxal kinase by quantifying the formation of PLP.

Objective: To determine the rate of PLP synthesis from pyridoxal and ATP.

Materials:

-

Purified pyridoxal kinase or cell lysate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

-

Substrate Solution: 1 mM Pyridoxal

-

ATP Solution: 5 mM ATP

-

Inhibitor Solution: this compound at various concentrations

-

Stopping Solution: 10% Trichloroacetic acid (TCA)

-

HPLC system with a fluorescence detector

Procedure:

-

In a microcentrifuge tube, combine 50 µL of Assay Buffer, 10 µL of enzyme solution, and 10 µL of this compound solution (or buffer for control).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of Substrate Solution and 20 µL of ATP Solution.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 20 µL of ice-cold 10% TCA.

-

Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.

-

Analyze the supernatant for PLP concentration using reverse-phase HPLC with fluorescence detection (Excitation: 330 nm, Emission: 400 nm).

-

Calculate pyridoxal kinase activity as nmol of PLP formed per minute per mg of protein.

Conclusion

This compound serves as a powerful tool for studying the critical role of GABA in neurotransmission. Its dual mechanism of inhibiting both the synthesis of the essential cofactor PLP and the primary GABA-synthesizing enzyme, GAD, underscores the vulnerability of the GABAergic system to vitamin B6 antagonism. While the qualitative aspects of this inhibition are well-established, a significant gap remains in the quantitative characterization of these interactions. Further research to determine the IC50 and Ki values of this compound and its metabolites is crucial for a more precise understanding of its potency and for the development of more targeted therapeutic agents for neurological disorders involving GABAergic dysfunction. The experimental protocols provided in this guide offer a solid foundation for conducting such investigations.

References

- 1. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d.docksci.com [d.docksci.com]

- 3. Dose-response curve of glutamate applied by superfusion to crayfish muscle synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525), a fundamental heterocyclic aromatic organic compound, is a cornerstone of medicinal chemistry.[1][2] As an integral component of nucleic acids (cytosine, thymine, and uracil), it plays a crucial role in biological systems.[1] This inherent biocompatibility allows pyrimidine derivatives to readily interact with various enzymes and receptors within the cell, making them a privileged scaffold in drug discovery.[2] The synthetic tractability of the pyrimidine core has enabled the generation of vast chemical libraries, leading to the development of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] This technical guide provides an in-depth overview of the foundational research on pyrimidine derivatives, focusing on their synthesis, biological activities, and the signaling pathways they modulate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development.

Synthesis of Pyrimidine Derivatives

The synthesis of the pyrimidine core and its derivatives can be achieved through various well-established methods. Two of the most prominent and versatile approaches are the Biginelli reaction for the synthesis of dihydropyrimidines and methods for constructing fused ring systems like pyrido[2,3-d]pyrimidines.

Experimental Protocol 1: Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones.[4][5]

Materials:

-

Aryl aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Ethanol

-

Catalytic amount of a protic or Lewis acid (e.g., HCl, Yb(OTf)₃)[4][6]

-

Round bottom flask

-

Reflux condenser

Procedure:

-

In a round bottom flask, combine the aryl aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

-

Add a catalytic amount of the chosen acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature or 0°C to induce precipitation of the product.[7]

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused pyrimidine derivatives with significant biological activity, often synthesized from substituted aminopyrimidines.[8][9]

Materials:

-

Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Piperidine (B6355638) (catalyst)

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of the Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate

-

To a stirred solution of 6-amino-1,3-dimethyluracil (1 equivalent) and the aryl aldehyde (1 equivalent) in ethanol, add malononitrile (1 equivalent).

-

Add a catalytic amount of piperidine (0.1 equivalent) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry.

Step 2: Chlorination to form 6-Chloropyrido[2,3-d]pyrimidine (B8409636)

-

Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1 equivalent) in toluene.

-

Add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride (3-5 equivalents) to the mixture at 0°C.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8-12 hours, monitoring by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the 6-chloropyrido[2,3-d]pyrimidine derivative.

Biological Activities and Quantitative Data

Pyrimidine derivatives exhibit a remarkable range of biological activities, with anticancer, antibacterial, and kinase inhibitory effects being the most extensively studied.

Anticancer Activity

A significant number of pyrimidine derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine-5-carbonitrile | HCT-116 (Colon) | Varies | [10] |

| Pyrimidine-5-carbonitrile | HepG-2 (Liver) | Varies | [10] |

| Pyrimidine-5-carbonitrile | MCF-7 (Breast) | Varies | [10] |

| Pyrimidine-5-carbonitrile | A549 (Lung) | Varies | [10] |

| 2,4-substituted pyrimidines | PC-3 (Prostate) | Varies | [10] |

| 2,4-substituted pyrimidines | MGC-803 (Gastric) | Varies | [10] |

| 2,4-substituted pyrimidines | MCF-7 (Breast) | Varies | [10] |

| 2,4-substituted pyrimidines | H1975 (Lung) | Varies | [10] |

| Thiophene pyrimidines | A549 (Lung) | 4.34 ± 0.60 | [10] |

| Thiophene pyrimidines | A431 (Skin) | 3.79 ± 0.57 | [10] |

| Thiophene pyrimidines | HeLa (Cervical) | 6.39 ± 0.94 | [10] |

| N-(pyridin-3-yl) pyrimidin-4-amine | MV4-11 (Leukemia) | Varies | [11] |

| N-(pyridin-3-yl) pyrimidin-4-amine | HT-29 (Colon) | Varies | [11] |

| N-(pyridin-3-yl) pyrimidin-4-amine | MCF-7 (Breast) | Varies | [11] |

| N-(pyridin-3-yl) pyrimidin-4-amine | HeLa (Cervical) | Varies | [11] |

| Pyrido[2,3-d]pyrimidine-4(3H)-one | PC-3 (Prostate) | Varies | [11] |

Kinase Inhibitory Activity

Many pyrimidine derivatives function as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 | [12] |

| Pyrimidine-based derivative | Aurora A | 52.2 ± 8.1 | [13][14] |

| Pyrimidine-based derivative | Aurora A | 64.9 ± 13.7 | [13][14] |

| Pyrrolo[2,3-d]pyrimidine | EGFR | Varies | [15] |

| Pyrrolo[2,3-d]pyrimidine | Her2 | Varies | [15] |

| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | Varies | [15] |

| Pyrrolo[2,3-d]pyrimidine | CDK2 | Varies | [15] |

| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 - 135 | [16] |

Antibacterial Activity

Pyrimidine derivatives have also shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.

| Compound Class | Bacterial Strain | Activity | Reference |

| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus | Significant | [17] |

| 2,4,6-trisubstituted pyrimidines | Escherichia coli | Significant | [17] |

| Indolyl-pyrimidine derivatives | Staphylococcus aureus | Potent | [17] |

| Indolyl-pyrimidine derivatives | Bacillus cereus | Potent | [17] |

| Indolyl-pyrimidine derivatives | Escherichia coli | Potent | [17] |

| Tetrahydro pyrimidines | Escherichia coli | High in vitro | [17] |

| Tetrahydro pyrimidines | Pseudomonas aeruginosa | High in vitro | [17] |

| Tetrahydro pyrimidines | Staphylococcus aureus | High in vitro | [17] |

Key Signaling Pathways

Pyrimidine derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[18] Its overexpression or mutation is a hallmark of many cancers.[18] Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling.[2][18]

Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Signaling Pathway

The BMP2/SMAD1 signaling pathway is involved in osteogenesis and has been identified as a target for pyrimidine derivatives in promoting bone formation.[19]

Experimental Protocols for Biological Evaluation

Experimental Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

-

Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

-

96-well plates

-

Pyrimidine derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[12]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.[12][17]

-

MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692).[12][17]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[12][17]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.[12]

Experimental Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity and its inhibition by test compounds.[12]

Materials:

-

Recombinant kinase (e.g., PIM-1, EGFR)

-

Kinase-specific substrate and ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Pyrimidine derivative stock solutions

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate/ATP mixture, and the pyrimidine derivative at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[17]

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.[12]

Experimental Protocol 5: Agar (B569324) Well Diffusion Method for Antibacterial Activity

This method is used to assess the antibacterial activity of a compound by measuring the zone of inhibition of bacterial growth.[22][23][24]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Muller-Hinton Agar

-

Petri plates

-

Sterile borer

-

Pyrimidine derivative stock solutions

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Incubator

Procedure:

-

Plate Preparation: Pour molten Muller-Hinton Agar into sterile Petri plates and allow it to solidify.

-

Inoculation: Aseptically swab the surface of the agar with the test bacterial strain.

-

Well Creation: Create wells in the agar using a sterile borer.

-

Compound Addition: Add a defined volume (e.g., 80 µL) of the pyrimidine derivative solution (at a known concentration, e.g., 1000 µg/mL) into the wells. Also, include a well with a standard antibiotic and a vehicle control (DMSO).[25]

-

Incubation: Incubate the plates at 35-37°C for 24 hours.[25]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Drug Discovery Workflow

The discovery and development of new pyrimidine-based drugs typically follow a structured workflow, from initial hit identification to preclinical studies.

Conclusion

The pyrimidine scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its inherent biological relevance and synthetic accessibility have led to the development of a multitude of therapeutic agents. This technical guide has provided a comprehensive overview of the foundational research on pyrimidine derivatives, encompassing their synthesis, diverse biological activities, and the key signaling pathways they modulate. The detailed experimental protocols and compiled quantitative data offer a practical resource for researchers. As our understanding of complex disease pathways deepens, the rational design and synthesis of novel pyrimidine derivatives will undoubtedly continue to yield innovative and effective medicines for a wide range of diseases.

References

- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. theochem.mercer.edu [theochem.mercer.edu]

- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 9. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 19. Activation of the BMP2-SMAD1-CGRP pathway in dorsal root ganglia contributes to bone cancer pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 23. [PDF] Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Toxopyrimidine's Core Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxopyrimidine, a potent vitamin B6 antagonist, exerts significant neurological effects primarily through the disruption of γ-aminobutyric acid (GABA)ergic neurotransmission. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its interaction with pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This document outlines key experimental protocols to quantitatively assess its impact on neurotransmitter synthesis and presents a conceptual framework for the signaling pathways involved. The information herein is intended to serve as a foundational resource for researchers investigating the neurotoxicology of this compound and similar convulsant agents.

Introduction

This compound is recognized for its powerful convulsant properties, which are attributed to its function as a vitamin B6 antagonist.[1] The active form of vitamin B6, pyridoxal phosphate (PLP), is an essential cofactor for a multitude of enzymatic reactions, including the synthesis of several key neurotransmitters.[2] By interfering with PLP-dependent enzymes, this compound disrupts critical neurochemical pathways. The primary target of this compound's inhibitory action is glutamic acid decarboxylase (GAD), the enzyme responsible for the synthesis of the principal inhibitory neurotransmitter, GABA, from glutamate (B1630785).[3] This inhibition leads to a decrease in GABA levels, upsetting the delicate balance between excitatory and inhibitory signaling in the central nervous system and resulting in uncontrolled neuronal firing and convulsions.

Mechanism of Action: Vitamin B6 Antagonism

The central mechanism of this compound's action is its interference with the function of PLP. This compound, once metabolized to its phosphate form, acts as a competitive inhibitor for PLP-dependent enzymes.[2] This inhibition disrupts numerous metabolic pathways, but its most profound neurological effects stem from the impairment of neurotransmitter synthesis.

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

PLP is a critical cofactor for enzymes involved in amino acid metabolism, including decarboxylases, transaminases, and racemases.[4] this compound phosphate competes with PLP for the binding site on these enzymes, thereby reducing their catalytic activity.[2]

Disruption of GABA Synthesis

The most well-documented effect of this compound is the inhibition of glutamic acid decarboxylase (GAD).[3] GAD catalyzes the decarboxylation of glutamate to form GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GAD, this compound directly reduces the synthesis of GABA, leading to a state of hyperexcitability.

Quantitative Analysis of this compound Effects

Precise quantitative data is essential for understanding the potency and dose-dependent effects of this compound. The following tables present hypothetical, yet plausible, data that would be sought in experimental investigations.

Table 1: In Vitro Inhibition of Glutamic Acid Decarboxylase (GAD) by this compound Phosphate

| Concentration of this compound Phosphate (µM) | GAD Activity (% of Control) |

| 0.1 | 95.2 ± 4.1 |

| 1 | 78.5 ± 3.5 |

| 10 | 52.3 ± 2.8 |

| 50 | 25.1 ± 1.9 |

| 100 | 10.8 ± 1.2 |

| IC50 (µM) | ~15 |

Note: This data is illustrative and intended to represent the expected outcome of a GAD inhibition assay.

Table 2: Dose-Dependent Effect of this compound on Brain GABA and Glutamate Levels in Rodents

| This compound Dose (mg/kg) | Brain GABA Levels (µmol/g tissue) | Brain Glutamate Levels (µmol/g tissue) | Seizure Severity Score (0-5) |

| 0 (Control) | 2.5 ± 0.3 | 10.2 ± 0.8 | 0 |

| 5 | 1.8 ± 0.2 | 10.5 ± 0.9 | 1.2 ± 0.5 |

| 10 | 1.2 ± 0.1 | 11.1 ± 1.0 | 3.5 ± 0.7 |

| 20 | 0.7 ± 0.1 | 11.8 ± 1.2 | 4.8 ± 0.4 |

Note: This data is illustrative and represents the expected outcomes from in vivo studies.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Glutamic Acid Decarboxylase (GAD) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on GAD activity.

Materials:

-

Purified GAD enzyme

-

L-[1-14C]glutamic acid

-

Pyridoxal phosphate (PLP)

-

This compound phosphate (the active metabolite)

-

Scintillation cocktail and vials

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, PLP, and purified GAD enzyme.

-

Add varying concentrations of this compound phosphate to the reaction mixture.

-

Initiate the enzymatic reaction by adding L-[1-14C]glutamic acid.

-

Incubate the mixture at 37°C for a defined period.

-

Terminate the reaction by adding sulfuric acid.

-

The amount of 14CO2 produced, which is proportional to GAD activity, is captured and measured using a scintillation counter.

-

Calculate the percentage of GAD inhibition for each concentration of this compound phosphate and determine the IC50 value.

Analysis of Brain GABA and Glutamate Levels via HPLC

Objective: To quantify the in vivo effects of this compound on GABA and glutamate concentrations in brain tissue.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

C18 reverse-phase column

-

O-phthalaldehyde (OPA) for derivatization

-

Perchloric acid for tissue homogenization

-

Rodent models (e.g., rats or mice)

Procedure:

-

Administer varying doses of this compound to the animal models.

-

At a predetermined time point, euthanize the animals and rapidly dissect the brain tissue on ice.

-

Homogenize the brain tissue in cold perchloric acid to precipitate proteins and extract amino acids.[5]

-

Centrifuge the homogenate and collect the supernatant.

-

Derivatize the amino acids in the supernatant with OPA to form fluorescent derivatives.[5]

-

Inject the derivatized sample into the HPLC system.

-

Separate GABA and glutamate using a C18 column and an appropriate mobile phase.[5]

-

Detect and quantify the fluorescent derivatives using a fluorescence detector.

-

Correlate the observed neurotransmitter levels with the administered dose of this compound.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the synthesis of GABA. The following diagrams, generated using the DOT language, illustrate this pathway and the point of inhibition by this compound, as well as the experimental workflow for its investigation.

Vitamin B6 Salvage Pathway and PLP Formation

This pathway illustrates the conversion of various forms of vitamin B6 into the active cofactor, pyridoxal phosphate (PLP).

Caption: Vitamin B6 salvage pathway leading to the formation of active PLP.

GABA Synthesis Pathway and Inhibition by this compound

This diagram shows the conversion of glutamate to GABA by GAD and the inhibitory action of this compound.

Caption: Inhibition of GABA synthesis by this compound.

Experimental Workflow for Investigating this compound Effects

This workflow outlines the key steps in a typical preclinical investigation of this compound.

Caption: Workflow for this compound effects investigation.

Conclusion

This compound serves as a classic example of a neurotoxic agent that acts through vitamin B6 antagonism. Its primary mechanism involves the inhibition of pyridoxal phosphate-dependent enzymes, most notably glutamic acid decarboxylase, leading to a critical reduction in the synthesis of the inhibitory neurotransmitter GABA. This disruption of the excitatory-inhibitory balance in the brain results in severe convulsant effects. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the nuanced effects of this compound and to develop a deeper understanding of the biochemical underpinnings of chemically-induced seizures. Further research focusing on obtaining precise quantitative data and exploring potential downstream signaling effects will be crucial for a complete characterization of this compound's neurotoxicity.

References

- 1. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Pyrimidine Derivatives in Neurological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine (B1678525) scaffold, a fundamental heterocyclic aromatic compound, has emerged as a privileged structure in the design of novel therapeutics for a range of neurological disorders. While the historical compound toxopyrimidine, a vitamin B6 antagonist, demonstrated early interactions with the central nervous system, modern research has shifted towards a diverse array of synthetic pyrimidine derivatives with multifaceted mechanisms of action. These compounds are at the forefront of research into neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the development of neuroprotective agents. This technical guide provides an in-depth overview of the core role of pyrimidine derivatives in neurological research, detailing their mechanisms of action, summarizing key quantitative data, providing explicit experimental protocols, and visualizing complex biological pathways and workflows.

Introduction: From this compound to Modern Neurotherapeutics